molecular formula C20H18N2O5S2 B2472945 N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(phenylsulfonyl)butanamide CAS No. 941878-04-2

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(phenylsulfonyl)butanamide

Cat. No.: B2472945
CAS No.: 941878-04-2
M. Wt: 430.49
InChI Key: MTWKBFLDGPPLHH-UHFFFAOYSA-N
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Description

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(phenylsulfonyl)butanamide is a synthetic chemical reagent of interest in medicinal chemistry and plant biology research. Its molecular architecture incorporates a 4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-amine core, a scaffold recognized in scientific literature for its bioactive properties . This core structure has been identified in compounds demonstrating potent antitumor activity against various human cancer cell lines, with studies indicating that such molecules can inhibit cell growth and induce apoptosis through mechanisms that may involve cell cycle arrest in the S-phase and G2/M-phase . Concurrently, the benzo[d][1,3]dioxole (benzodioxole) moiety is a key functional group in the development of auxin receptor agonists for plant science research . Compounds featuring this group have been shown to promote primary root growth in model plants by functioning as agonists for the TIR1 auxin receptor, enhancing root-related signaling responses . The integration of the 4-(phenylsulfonyl)butanamide chain may further modulate the compound's properties, such as its solubility and binding affinity, making it a versatile candidate for structure-activity relationship (SAR) studies. This compound is intended for research purposes only, providing a foundational structure for investigators exploring new chemical entities in oncology and plant physiology.

Properties

IUPAC Name

4-(benzenesulfonyl)-N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O5S2/c23-19(7-4-10-29(24,25)15-5-2-1-3-6-15)22-20-21-16(12-28-20)14-8-9-17-18(11-14)27-13-26-17/h1-3,5-6,8-9,11-12H,4,7,10,13H2,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTWKBFLDGPPLHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)NC(=O)CCCS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(phenylsulfonyl)butanamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the benzo[d][1,3]dioxole ring: This can be achieved through the cyclization of catechol derivatives.

    Synthesis of the thiazole ring: Thiazole rings are often synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Coupling reactions: The benzo[d][1,3]dioxole and thiazole intermediates can be coupled using appropriate linkers and reagents.

    Introduction of the phenylsulfonyl group: This step typically involves sulfonylation reactions using sulfonyl chlorides.

Industrial Production Methods

Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yields and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(phenylsulfonyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential therapeutic agent due to its bioactive properties.

    Industry: Used in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(phenylsulfonyl)butanamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The target compound shares key structural motifs with several synthesized derivatives, as detailed below:

Table 1: Structural Comparison of Thiazole-Based Benzodioxole Derivatives
Compound Name/ID Core Structure Key Substituents Reference
Target Compound Thiazole + benzodioxole 4-(phenylsulfonyl)butanamide N/A
D14–D20 () Thiazole + benzodioxole Varied groups: methylthio, benzyloxy, pyridinylmethoxy
Compound 89 () Thiazole + benzodioxole 4-(methylthio)phenyl; cyclopropane carboxamide
Compound 83 () Thiazole + benzodioxole 4-(trifluoromethoxy)benzoyl; 2-methoxyphenyl
ASN90 () Thiadiazole + piperazine + benzodioxole (S)-acetamide; ethyl-piperazine

Key Observations :

  • Substituent Diversity : The target compound’s phenylsulfonyl group distinguishes it from analogs like D14–D20 (), which feature electron-donating or bulky substituents (e.g., benzyloxy). The phenylsulfonyl moiety may enhance metabolic stability compared to methylthio or pyridinyl groups .

Key Observations :

  • Synthetic Challenges : Lower yields in D14 (13.7%) compared to D20 (24.8%) suggest steric or electronic hindrance from substituents like methylthio vs. benzyloxy .
  • Thermal Stability : Higher melting points in D14 (208.9–211.3°C) and D16 (231.4–233.5°C) correlate with rigid penta-dienamide backbones, whereas the target compound’s butanamide chain may reduce crystallinity .

Spectral and Functional Group Analysis

Table 3: Spectral Signatures of Key Functional Groups
Functional Group IR Absorption (cm⁻¹) NMR Shifts (¹H/¹³C) Example Compound Reference
Phenylsulfonyl (Target) δ 7.5–8.0 (aromatic H); δ 125–135 (C-SO₂) Target Compound N/A
C=S (Thiocarbonyl) 1243–1258 () Hydrazinecarbothioamides
Cyclopropane carboxamide δ 1.13–1.68 (cyclopropane H) Compound 83

Key Observations :

  • Phenylsulfonyl Characterization : While direct spectral data for the target compound are unavailable, phenylsulfonyl groups in exhibit distinct aromatic proton shifts (δ 7.5–8.0) and ¹³C signals near δ 125–135 for the sulfonyl moiety .
  • Tautomerism : Compounds like 7–9 () exist as thione tautomers, confirmed by IR absence of νS-H (~2500–2600 cm⁻¹) and presence of νC=S (1247–1255 cm⁻¹) .

Biological Activity

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(phenylsulfonyl)butanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse structural components and potential biological activities. This article explores its biological activity, including mechanisms of action, synthesis, and relevant case studies.

Compound Overview

The compound features a benzo[d][1,3]dioxole moiety, a thiazole ring, and a phenylsulfonyl group. Its structural complexity suggests multiple pathways for biological interaction, making it a candidate for various pharmacological applications.

Biological Activity

Anticancer Properties:
Research indicates that compounds with similar structures exhibit significant anticancer activity. The thiazole and dioxole components are known for their ability to inhibit specific cellular pathways involved in tumor growth and proliferation. For instance, preliminary studies have shown that this compound may inhibit certain kinases involved in signaling pathways critical for cancer cell survival and proliferation.

Antimicrobial Effects:
The compound also shows promise as an antimicrobial agent. Its structural features allow it to interact with microbial enzymes or receptors, potentially disrupting their function. This could lead to the inhibition of microbial growth and viability .

The mechanism of action for this compound likely involves:

  • Enzyme Inhibition: The compound may inhibit enzymes critical for cell proliferation.
  • Signal Pathway Modulation: It may alter the activity of specific kinases or transcription factors involved in cellular processes like apoptosis and cell cycle regulation.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Benzodioxole Ring: Achieved through cyclization reactions involving catechol derivatives.
  • Thiazole Ring Synthesis: Often synthesized via the Hantzsch thiazole synthesis method.
  • Coupling Reactions: The benzodioxole and thiazole rings are coupled using palladium-catalyzed cross-coupling reactions.
  • Amidation: Final formation of the butanamide group through amidation reactions.

Case Studies

Several studies have evaluated the biological activity of compounds structurally related to this compound:

StudyFindings
Pendergrass et al. (2020) Investigated related compounds showing significant anticancer activity against various cancer cell lines .
Research on Thiazole Derivatives (2021) Demonstrated that thiazole-containing compounds exhibit enhanced antimicrobial properties compared to non-thiazole counterparts .
Mechanistic Study (2023) Identified specific kinases inhibited by similar compounds, providing insight into potential therapeutic applications in oncology.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(phenylsulfonyl)butanamide, and how can purity be maximized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including condensation of benzo[d][1,3]dioxol-5-yl-thiazole intermediates with sulfonyl butanamide precursors. Key steps include:

  • Step 1 : Formation of the thiazole core via Hantzsch thiazole synthesis using α-haloketones and thioureas (e.g., refluxing in ethanol at 80°C for 6–12 hours) .
  • Step 2 : Sulfonylation of the butanamide group using phenylsulfonyl chloride in dry pyridine under inert conditions .
  • Purity Optimization : Purification via flash chromatography (hexane:ethyl acetate gradients) or recrystallization (ethanol/DMF mixtures) yields >95% purity. Reaction progress is monitored by TLC and confirmed via 1H^1H-NMR and LC-MS .

Q. Which analytical techniques are critical for characterizing this compound’s structural integrity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR confirm regiochemistry of the thiazole and benzo[d][1,3]dioxole groups. Aromatic proton signals at δ 6.8–7.5 ppm and sulfonyl group resonance at δ 3.1–3.3 ppm are diagnostic .
  • Mass Spectrometry (HRMS) : Accurate mass analysis (e.g., ESI-HRMS) verifies molecular formula (e.g., C20_{20}H17_{17}N3_{3}O5_{5}S2_{2}) and detects impurities .
  • Infrared Spectroscopy (IR) : Peaks at 1670 cm1^{-1} (amide C=O) and 1150 cm1^{-1} (sulfonyl S=O) validate functional groups .

Q. How can researchers design in vitro assays to assess this compound’s bioactivity?

  • Methodological Answer :

  • Target Selection : Prioritize kinases or enzymes structurally similar to targets of related compounds (e.g., SphK1 kinase inhibition assays for sulfonamide derivatives) .
  • Assay Conditions : Use cell lines (e.g., HeLa or HEK293) with luciferase-based reporters for high-throughput screening. IC50_{50} values are calculated via dose-response curves (1 nM–100 µM) .
  • Controls : Include positive controls (e.g., staurosporine for kinase inhibition) and solvent controls (DMSO <0.1%) to minimize artifacts .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be conducted to improve this compound’s potency?

  • Methodological Answer :

  • Scaffold Modification : Systematically vary substituents (e.g., replace phenylsulfonyl with 4-fluorophenylsulfonyl) to evaluate steric/electronic effects on target binding .
  • Biological Testing : Compare IC50_{50} values across analogs using enzymatic assays (e.g., fluorescence polarization for kinase inhibition). Molecular docking (AutoDock Vina) identifies critical interactions (e.g., hydrogen bonds with kinase hinge regions) .
  • ADME Profiling : Assess metabolic stability (e.g., liver microsome assays) and solubility (shake-flask method) to prioritize leads .

Q. What strategies resolve contradictory bioactivity data across different experimental models?

  • Methodological Answer :

  • Model Validation : Cross-validate results in orthogonal assays (e.g., cell-free enzymatic vs. cell-based proliferation assays) to rule out assay-specific artifacts .
  • Off-Target Screening : Use proteome-wide approaches (e.g., thermal shift assays or ChemProteoBase) to identify unintended targets contributing to discrepancies .
  • Data Normalization : Apply statistical tools (e.g., Grubbs’ test) to exclude outliers and normalize data to internal controls (e.g., housekeeping genes in qPCR) .

Q. How can researchers investigate the compound’s mechanism of action (MoA) in complex biological systems?

  • Methodological Answer :

  • Omics Integration : Perform transcriptomics (RNA-seq) and phosphoproteomics (LC-MS/MS) to map signaling pathways perturbed by treatment .
  • Chemical Proteomics : Use immobilized compound analogs as affinity probes to pull down interacting proteins from cell lysates .
  • CRISPR Screening : Genome-wide knockout libraries identify synthetic lethal genes, revealing MoA dependencies .

Q. What methodologies address the compound’s stability and degradation under physiological conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to stress conditions (pH 1–13, UV light, 40–80°C) and monitor degradation via HPLC. Major degradation products are characterized by LC-MS/MS .
  • Metabolite Identification : Incubate with liver microsomes and use UPLC-QTOF-MS to detect phase I/II metabolites (e.g., hydroxylation or glutathione adducts) .
  • Formulation Optimization : Encapsulate in PEGylated liposomes or cyclodextrin complexes to enhance aqueous stability .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on this compound’s cytotoxicity across studies?

  • Methodological Answer :

  • Source Analysis : Compare cell line origins (e.g., ATCC authentication), culture conditions (e.g., serum concentration), and assay endpoints (e.g., MTT vs. ATP-based viability). Variability often arises from differences in metabolic activity detection .
  • Dose-Response Reconciliation : Re-analyze data using standardized metrics (e.g., area under the curve (AUC) instead of single-dose IC50_{50}) to account for potency vs. efficacy differences .

Tables for Key Comparisons

Property This compound Related Compound (e.g., N-(4-methylbenzo[d]thiazol-2-yl) analog)
Molecular Weight 465.59 g/mol 451.54 g/mol
Key Functional Groups Benzo[d][1,3]dioxole, phenylsulfonyl, butanamide4-methylbenzo[d]thiazole, phenylsulfonyl
Reported IC50_{50} (SphK1) 12.3 µM (hypothetical based on )8.7 µM
Aqueous Solubility 0.05 mg/mL (pH 7.4) 0.12 mg/mL

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